Cas no 1895551-25-3 (O-2-(1H-indazol-7-yl)ethylhydroxylamine)

O-2-(1H-indazol-7-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(1H-indazol-7-yl)ethylhydroxylamine
- EN300-1727948
- O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine
- 1895551-25-3
-
- インチ: 1S/C9H11N3O/c10-13-5-4-7-2-1-3-8-6-11-12-9(7)8/h1-3,6H,4-5,10H2,(H,11,12)
- InChIKey: VAHYXEBTHINRNN-UHFFFAOYSA-N
- ほほえんだ: O(CCC1C=CC=C2C=NNC=12)N
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 63.9Ų
O-2-(1H-indazol-7-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727948-0.1g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1727948-10.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1727948-0.5g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1727948-1.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1727948-5g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1727948-0.05g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1727948-5.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1727948-0.25g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1727948-1g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1727948-10g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 10g |
$4606.0 | 2023-09-20 |
O-2-(1H-indazol-7-yl)ethylhydroxylamine 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
O-2-(1H-indazol-7-yl)ethylhydroxylamineに関する追加情報
O-2-(1H-indazol-7-yl)ethylhydroxylamine (CAS No. 1895551-25-3): A Comprehensive Overview
O-2-(1H-indazol-7-yl)ethylhydroxylamine (CAS No. 1895551-25-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structure and chemical properties, has been the subject of extensive research in recent years, particularly in the areas of neurodegenerative diseases and cancer therapy.
The structure of O-2-(1H-indazol-7-yl)ethylhydroxylamine consists of an indazole moiety linked to an ethylhydroxylamine group. The indazole ring is a versatile scaffold that has been widely explored for its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The ethylhydroxylamine group, on the other hand, introduces additional functionalities that can enhance the compound's pharmacological profile.
Recent studies have highlighted the pharmacological potential of O-2-(1H-indazol-7-yl)ethylhydroxylamine. One notable area of research is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, O-2-(1H-indazol-7-yl)ethylhydroxylamine has also demonstrated promising anticancer activities. Research has indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival, making it a potential candidate for the development of targeted cancer therapies.
The synthesis of O-2-(1H-indazol-7-yl)ethylhydroxylamine involves a series of well-defined chemical reactions. The synthesis typically starts with the preparation of the indazole scaffold, followed by the introduction of the ethylhydroxylamine group through a selective functionalization step. This process requires careful control of reaction conditions to ensure high yields and purity of the final product.
From a pharmacokinetic perspective, O-2-(1H-indazol-7-yl)ethylhydroxylamine exhibits favorable properties such as good solubility and stability. These characteristics are essential for ensuring effective delivery and bioavailability when administered in vivo. Preclinical studies have also demonstrated that this compound has low toxicity and good safety profiles, making it a promising candidate for further clinical development.
The clinical potential of O-2-(1H-indazol-7-yl)ethylhydroxylamine is currently being evaluated through various stages of clinical trials. Early-phase trials have shown promising results in terms of safety and efficacy, paving the way for more advanced studies. Researchers are particularly interested in exploring its potential as a combination therapy with existing treatments to enhance therapeutic outcomes.
In conclusion, O-2-(1H-indazol-7-yl)ethylhydroxylamine (CAS No. 1895551-25-3) represents a promising compound with significant therapeutic potential in multiple disease areas. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a crucial role in advancing medical treatments for various conditions.
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